3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea
Description
3-[(2,4-Dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea is a trisubstituted thiourea derivative characterized by:
- 2,4-Dimethoxyphenylmethyl group: Electron-donating methoxy substituents enhance solubility and influence hydrogen-bonding interactions.
- Phenyl group: A simple aromatic substituent contributing to lipophilicity.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O2S/c1-26-20-13-8-16(21(14-20)27-2)15-25(19-11-9-17(23)10-12-19)22(28)24-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLNXXXDOSUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=CC=C(C=C2)I)C(=S)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea typically involves multiple steps. One common method starts with the reaction of 2,4-dimethoxybenzyl chloride with 4-iodoaniline to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiourea derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, demonstrating:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through mitochondrial pathways, potentially disrupting cellular metabolism and promoting cell death.
- Case Study : In vitro studies have shown that this compound inhibits the growth of human tumor cells with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Efficacy Against Pathogens : Preliminary studies suggest that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL against Staphylococcus aureus and Escherichia coli.
- Research Findings : A study highlighted the correlation between structural modifications in thiourea derivatives and their antimicrobial potency.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Antimicrobial Treatment : With demonstrated efficacy against various pathogens, it could be explored as a new antimicrobial drug.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on substituent contributions.
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., 2,4-dimethoxy in the target, methoxy in ) improve solubility but may reduce metabolic stability. Electron-withdrawing groups (e.g., NO2 in , Cl in ) enhance electrophilicity, favoring reactions like nucleophilic substitution.
- Steric Hindrance : The 4-iodophenyl group in the target compound introduces steric bulk, which may limit rotational freedom and influence binding to biological targets .
Structural and Crystallographic Insights
Planarity and Hydrogen Bonding :
- Thioureas with planar substituents (e.g., benzoyl in ) exhibit intramolecular N–H⋯O/S hydrogen bonds, stabilizing twisted conformations . The target compound’s 2,4-dimethoxyphenylmethyl group may disrupt planarity, reducing such interactions.
- In , the dihedral angle between aromatic rings is 9.35°, while bulkier substituents (e.g., iodophenyl) in the target compound could increase this angle, altering crystal packing.
Halogen Bonding : The 4-iodophenyl group’s iodine atom may engage in halogen bonding (I⋯N/O), a feature absent in chloro- or methoxy-substituted analogs .
Enzyme Inhibition :
- Thioureas with nitro groups (e.g., ) exhibit tyrosine kinase inhibition due to strong electron withdrawal. The target compound’s methoxy groups may instead modulate selectivity toward oxidoreductases.
Biological Activity
3-[(2,4-Dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and therapeutic development. This article reviews the available literature on its biological activity, including cytotoxicity, anti-metastatic properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.34 g/mol. The structure features a thiourea moiety which is known for its diverse biological activities.
Cytotoxicity
Several studies have demonstrated the cytotoxic effects of thiourea derivatives. For instance, compounds similar to the one have shown significant cytotoxic activity against various cancer cell lines. A study indicated that phenolic compounds with structural similarities exhibited IC50 values less than 250 μM, indicating their effectiveness in inducing apoptosis in cancer cells .
Anti-Metastatic Properties
Research has highlighted the anti-metastatic potential of thiourea derivatives. In vitro studies have shown that these compounds can inhibit cell migration and invasion, which are critical processes in cancer metastasis. The mechanism often involves the modulation of signaling pathways associated with cell adhesion and motility.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tyrosinase Activity : Similar compounds have been shown to inhibit tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in skin-related conditions .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Data Table: Biological Activities
Case Studies
- In Vitro Studies : A study on a closely related thiourea compound demonstrated potent cytotoxic effects against human melanoma cells, with a significant reduction in cell viability observed at concentrations as low as 10 µM. The study attributed this effect to the compound’s ability to induce oxidative stress and apoptosis.
- Animal Models : In vivo studies using murine models have shown that similar compounds can reduce tumor growth significantly compared to control groups. These findings support the potential therapeutic application of thiourea derivatives in oncology.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea, and how do reaction conditions influence selectivity?
Methodological Answer: The synthesis of arylthioureas typically involves coupling substituted isothiocyanates with amines under anhydrous conditions. For this compound, the 4-iodophenyl isocyanate intermediate could be reacted with 2,4-dimethoxyphenylmethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C to minimize side reactions. Catalytic bases like triethylamine enhance nucleophilicity, while controlled stoichiometry (1:1 molar ratio) prevents dimerization. Evidence from similar thiourea syntheses suggests that iodine substituents may require inert atmospheres to avoid dehalogenation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to the compound’s potential sensitivity to oxidation .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this thiourea derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of methoxy (δ ~3.8 ppm for OCH3), iodophenyl (deshielded aromatic protons), and thiourea NH signals (δ ~9–10 ppm, broad). 2D NMR (COSY, HSQC) resolves overlapping signals from the dimethoxyphenyl and phenyl groups .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies the molecular formula (C22H21IN2O2S) and detects isotopic patterns from iodine (M+2 peak) .
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive bond lengths and angles, particularly for the thiourea core (C=S bond ~1.68 Å) and iodine positioning. Similar compounds show orthorhombic crystal systems with π-π stacking between aromatic rings .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility: Perform phase-solubility studies in DMSO (common stock solvent) and aqueous buffers (pH 4–9). The dimethoxyphenyl group enhances lipophilicity, requiring co-solvents like ethanol for biological assays .
- Stability: Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure. Thioureas are prone to hydrolysis in acidic/basic conditions; stabilize with antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and binding interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The iodine atom’s polarizability and methoxy groups’ electron-donating effects influence charge distribution .
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The 4-iodophenyl group may occupy hydrophobic pockets, while the thiourea NH forms hydrogen bonds with catalytic residues . Validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Q. What experimental approaches are recommended to resolve contradictions in reported bioactivity data for structurally similar thiourea derivatives?
Methodological Answer:
- Dose-Response Reproducibility: Conduct IC50 assays in triplicate across multiple cell lines (e.g., cancer vs. normal) to confirm specificity. Discrepancies may arise from assay conditions (e.g., serum content affecting compound solubility) .
- Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets. For example, iodine’s bulkiness might cause steric clashes in some binding pockets .
- Metabolite Profiling: LC-MS/MS can detect degradation products or active metabolites that alter observed bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance pharmacological properties?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with halogens (Br, Cl) replacing iodine or methoxy groups replaced with ethoxy/NO2. Compare logP (via shake-flask method) and bioactivity to assess hydrophobicity-activity relationships .
- Pharmacophore Mapping: Identify critical moieties (e.g., thiourea core, iodophenyl) using 3D-QSAR models. For example, replacing the phenyl group with a pyridine ring could improve aqueous solubility without losing target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
